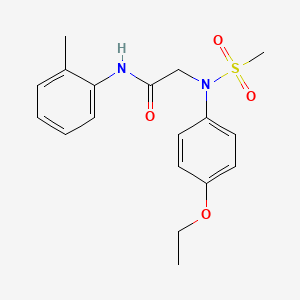
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EMG-1 belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating various physiological and biochemical processes in the body.
Mechanism of Action
EMG-1 acts as a N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which leads to an increase in the levels of glycine in the brain. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and biochemical processes in the body. The increase in glycine levels leads to enhanced NMDA receptor activity, which has been shown to be beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
EMG-1 has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of glycine in the brain, which leads to enhanced NMDA receptor activity. This, in turn, leads to an increase in the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in regulating mood, anxiety, and cognition. EMG-1 has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
EMG-1 has several advantages for lab experiments. It is a highly selective inhibitor of N~2~-(4-ethoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide and does not affect other transporters or receptors. It has also been shown to have a good safety profile and does not exhibit significant toxicity in animal models. However, EMG-1 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
EMG-1 has several potential future directions for research. It can be further investigated for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It can also be studied for its potential use in improving cognitive function and memory in individuals with cognitive impairment. Additionally, EMG-1 can be further optimized to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. Finally, EMG-1 can be used as a tool compound to study the role of glycine in various physiological and biochemical processes in the body.
Scientific Research Applications
EMG-1 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic-like effects in animal models. EMG-1 has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and neuropathic pain.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-16-11-9-15(10-12-16)20(25(3,22)23)13-18(21)19-17-8-6-5-7-14(17)2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDTWDUUPIFUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
![N-cyclopentyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569909.png)
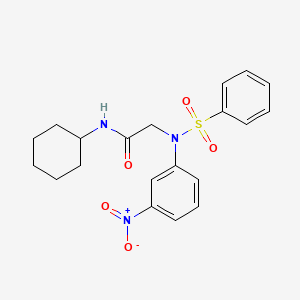
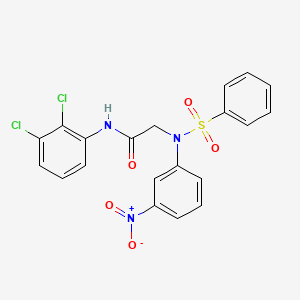
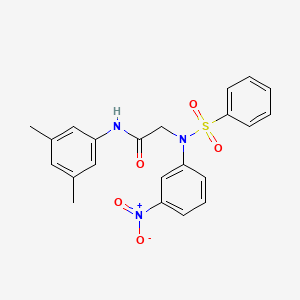
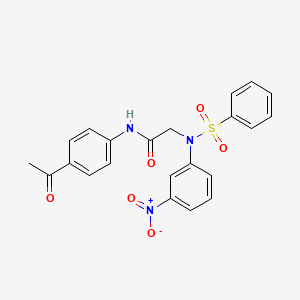
![N-benzyl-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3569964.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)
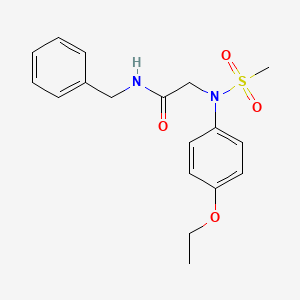
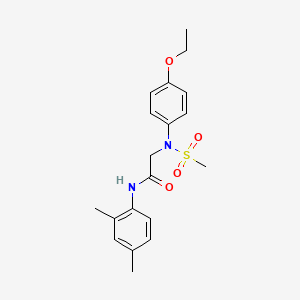
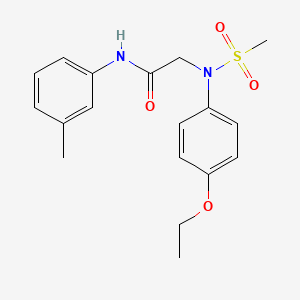
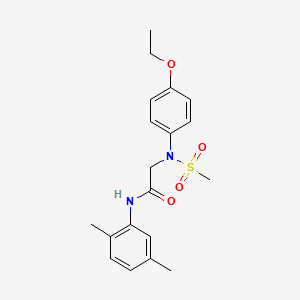
![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)
